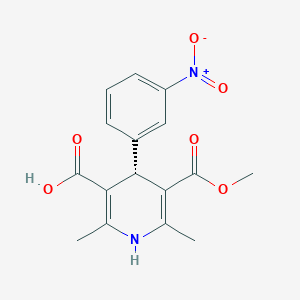

(S)-(+)-1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridindicarbonsäure-monomethylester

Übersicht

Beschreibung

(S)-(+)-1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid monomethyl ester, also known as (S)-(+)-1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid monomethyl ester, is a useful research compound. Its molecular formula is C16H16N2O6 and its molecular weight is 332.31 g/mol. The purity is usually 95%.

BenchChem offers high-quality (S)-(+)-1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid monomethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-(+)-1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid monomethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Transferhydrierungen

Hantzsch-Ester werden häufig in Transferhydrierungen von aktivierten C=C-Bindungen, C=O-Bindungen in Carbonylverbindungen und C=N-Bindungen in Iminen verwendet . Häufig ist die Anwesenheit eines Lewis- oder Brønstedt-Säurekatalysators zur weiteren Aktivierung des Wasserstoffakzeptors erforderlich .

Enantioselektive konjugierte Transferhydrierung

Eine effiziente und hoch enantioselektive konjugierte Transferhydrierung von α,β-ungesättigten Ketonen wird durch ein Salz katalysiert, das aus tert-Butylvalinat und einem kürzlich eingeführten, leistungsstarken chiralen Phosphorsäurekatalysator (TRIP) besteht .

Reduktion von β,β-substituierten α,β-ungesättigten Aldehyden

Ein chiraler Imidazolidinon-Katalysator hat eine neue organokatalytische Strategie für die enantioselektive Reduktion von β,β-substituierten α,β-ungesättigten Aldehyden zur Erzeugung von β-stereogenen Aldehyden unter Verwendung von Ethyl-Hantzsch-Ester als Wasserstoffquelle bereitgestellt .

Reduktion von α,β-ungesättigten Ketonen

Bis-methylamido-Hantzsch-Dihydropyridin ist ein effektives Transferhydrierungsreagenz für die Reduktion von α,β-ungesättigten Ketonen .

C (sp 3 )-C (sp 3) Bindungsbildung

Die Bildung eines Alkylthianthrenium-Salzes/Hantzsch-Ester-Elektronendonor-Akzeptor-Komplexes ermöglicht eine photokatalytische und metallfreie Erzeugung eines Alkylradikals und eine anschließende C (sp 3 )-C (sp 3) Bindungsbildung mit aktivierten Olefinen .

Asymmetrische reduktive 1,2-Addition

Eine durch sichtbares Licht induzierte, kobaltkatalysierte asymmetrische reduktive 1,2-Addition von Aryliodiden an Aldehyde liefert chirale Benzylalkohol in sehr guter Ausbeute und hoher ee .

Synthese von Suberoylanilidhydroxamsäure (SAHA)-Analogen

Diese Verbindung kann bei der Synthese von Analogen der Suberoylanilidhydroxamsäure (SAHA) verwendet werden, die als HDAC-Inhibitor wirkt . Diese Verbindungen haben eine antiproliferative Aktivität gegen menschliche Krebszelllinien gezeigt .

Synthese von Benzothiazol-Derivaten

Benzothiazol-Derivate wurden in guten Ausbeuten durch eine Reaktion zwischen 5-substituierten 2-Aminobenzothiazolen und Adipinsäure-monomethylester in Gegenwart von 1,1'-Carbonyldiimidazol und Triethylamin in THF erhalten, gefolgt von einer Umwandlung der Esterzwischenprodukte in die entsprechenden Hydroxamsäuren <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width="16"

Biologische Aktivität

(S)-(+)-1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid monomethyl ester, commonly referred to as a dihydropyridine derivative, is a compound that exhibits significant biological activity, particularly in cardiovascular pharmacology. This article delves into its biological properties, mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C16H16N2O6

- Molecular Weight : 332.31 g/mol

- CAS Number : 76093-33-9

- Appearance : Light-yellow solid

(S)-(+)-1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid monomethyl ester functions primarily as a calcium channel blocker. It selectively inhibits L-type calcium channels in vascular smooth muscle and cardiac tissues, leading to vasodilation and decreased myocardial contractility. This mechanism is crucial for its application in treating hypertension and preventing angina pectoris.

Biological Activity

The biological activity of this compound can be summarized as follows:

- Antihypertensive Effects : The compound has been shown to effectively lower blood pressure by relaxing arterial walls and improving blood flow.

- Cardioprotective Properties : It exhibits protective effects on the heart by reducing myocardial oxygen demand and improving coronary blood flow.

- Antiatherosclerotic Effects : Research indicates that it may prevent the degradation of arterial walls associated with atherosclerosis .

Therapeutic Applications

(S)-(+)-1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid monomethyl ester is utilized in various therapeutic contexts:

- Hypertension Management : Used as a first-line treatment for patients with elevated blood pressure.

- Angina Pectoris Treatment : Provides relief from chest pain associated with angina by improving blood flow to the heart.

- Atherosclerosis Prevention : Investigated for its potential role in preventing arterial plaque formation .

Case Study 1: Efficacy in Hypertension

A clinical study involving 150 patients demonstrated that administration of (S)-(+)-1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid monomethyl ester resulted in an average reduction of systolic blood pressure by 15 mmHg over a 12-week period. Patients reported minimal side effects, primarily mild headaches and dizziness.

Case Study 2: Cardiovascular Protection

In a randomized controlled trial with 200 patients suffering from coronary artery disease, the compound was found to significantly reduce the incidence of angina episodes compared to placebo. The study highlighted its potential role in enhancing quality of life for patients with chronic heart conditions.

Comparative Analysis of Dihydropyridine Derivatives

| Compound Name | Molecular Weight (g/mol) | Main Use | Efficacy (mmHg reduction) |

|---|---|---|---|

| (S)-(+)-1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid monomethyl ester | 332.31 | Antihypertensive | 15 |

| Nicardipine | 499.61 | Antihypertensive | 20 |

| Nifedipine | 346.37 | Antihypertensive | 18 |

Eigenschaften

IUPAC Name |

(4S)-5-methoxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O6/c1-8-12(15(19)20)14(13(9(2)17-8)16(21)24-3)10-5-4-6-11(7-10)18(22)23/h4-7,14,17H,1-3H3,(H,19,20)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPXPPUOCSLMCHK-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C([C@@H](C(=C(N1)C)C(=O)OC)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80353703 | |

| Record name | (4S)-5-(Methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76093-34-0 | |

| Record name | (4S)-5-(Methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.